molecular formula C12H13NO3 B7900461 3-(4-Nitrophenyl)cyclohexanone

3-(4-Nitrophenyl)cyclohexanone

Cat. No. B7900461
M. Wt: 219.24 g/mol
InChI Key: XFZRVESZXNYATJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)cyclohexanone is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure and Conformation

    Studies on cyclohexanone derivatives have elucidated their crystal structures and molecular conformations. For instance, the cyclohexane ring often exhibits a chair conformation, and the phenyl ring is typically planar and perpendicular to the cyclohexanone ring. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Ravikumar & Mehdi, 1993).

  • Catalytic Applications

    Cyclohexanone derivatives are used as intermediates in chemical reactions. For example, a study on Pd@carbon nitride catalysts showed their effectiveness in hydrogenating phenol to cyclohexanone under mild conditions, highlighting the compound's role in industrial processes (Wang et al., 2011).

  • Environmental Impact

    Research has also focused on the environmental implications of cyclohexanone production, such as in the synthesis of adipic acid. A study suggested a "green" route to adipic acid via direct oxidation of cyclohexenes, which could reduce the environmental impact compared to traditional methods (Sato, Aoki, & Noyori, 1998).

  • Molecular Inclusion and Selectivity

    Some studies have examined the inclusion properties of cyclohexanone derivatives, such as their ability to form clathrates with specific conformations, which is important for understanding molecular recognition and host-guest chemistry (Barton et al., 2015).

  • Organocatalysis

    Cyclohexanone and its derivatives are used in organocatalysis. For example, they are involved in stereoselective Michael addition reactions, highlighting their significance in synthetic organic chemistry (Miao & Wang, 2008).

  • Synthesis of Novel Compounds

    Research has also focused on synthesizing novel compounds using cyclohexanone derivatives. This includes the synthesis of various pharmacologically relevant molecules and intermediates for further chemical transformations (Morales et al., 1996).

properties

IUPAC Name

3-(4-nitrophenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h4-7,10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZRVESZXNYATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.